molecular formula C7H9NO2 B1600982 Methyl 2-methyl-1H-pyrrole-3-carboxylate CAS No. 3168-85-2

Methyl 2-methyl-1H-pyrrole-3-carboxylate

Cat. No. B1600982
CAS RN: 3168-85-2
M. Wt: 139.15 g/mol
InChI Key: OBRHFSNTJHVMMB-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-1H-pyrrole-3-carboxylate” is a crystalline or powder organic reagent . It is used as an intermediate to prepare pyrrolyl aryl sulfones with activity against HIV-1 . It is also used in the synthesis of diaryl pyrrolecarboxylates as combretastatin A-4/lamellarin T hybrids with anti-mitotic and cytotoxic activity .


Synthesis Analysis

The synthesis of pyrroles, including “Methyl 2-methyl-1H-pyrrole-3-carboxylate”, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex .


Molecular Structure Analysis

The molecular formula of “Methyl 2-methyl-1H-pyrrole-3-carboxylate” is C6H7NO2 . Its average mass is 125.125 Da and its monoisotopic mass is 125.047676 Da .


Chemical Reactions Analysis

“Methyl 2-methyl-1H-pyrrole-3-carboxylate” can undergo various chemical reactions. For instance, it can participate in the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines to provide N-substituted pyrroles .


Physical And Chemical Properties Analysis

“Methyl 2-methyl-1H-pyrrole-3-carboxylate” has a density of 1.2±0.1 g/cm3, a boiling point of 230.3±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . Its flash point is 93.1±19.8 °C .

Scientific Research Applications

“Methyl 2-methyl-1H-pyrrole-3-carboxylate” is a derivative of pyrrole. Pyrrole and its derivatives are known to have diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more . They are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .

One specific derivative, 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate phenylamide, was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide . This compound is of significant interest because this substructure is central to remarkably successful drugs like Atorvastatin and Sunitinib .

  • Pharmaceutical Chemistry : Pyrrole and its derivatives are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases . This suggests potential applications in the development of antiviral drugs.

  • Antibacterial and Antifungal Agents : Pyrrole derivatives are known to have antibacterial and antifungal properties . This suggests potential applications in the development of new antibiotics and antifungal drugs.

  • Anticancer Agents : Some pyrrole derivatives are known to have antitumor properties . This suggests potential applications in the development of new anticancer drugs.

  • Anti-Inflammatory Drugs : Pyrrole derivatives are known to have anti-inflammatory properties . This suggests potential applications in the development of new anti-inflammatory drugs.

  • Cholesterol Reducing Drugs : Pyrrole derivatives are known to have properties that can reduce cholesterol . This suggests potential applications in the development of new cholesterol reducing drugs.

  • Fungicides : Pyrrole derivatives are known to have fungicidal properties . This suggests potential applications in the development of new fungicides.

  • Pharmaceutical Chemistry : Pyrrole and its derivatives are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases . This suggests potential applications in the development of antiviral drugs.

  • Antibacterial and Antifungal Agents : Pyrrole derivatives are known to have antibacterial and antifungal properties . This suggests potential applications in the development of new antibiotics and antifungal drugs.

  • Anticancer Agents : Some pyrrole derivatives are known to have antitumor properties . This suggests potential applications in the development of new anticancer drugs.

  • Anti-Inflammatory Drugs : Pyrrole derivatives are known to have anti-inflammatory properties . This suggests potential applications in the development of new anti-inflammatory drugs.

  • Cholesterol Reducing Drugs : Pyrrole derivatives are known to have properties that can reduce cholesterol . This suggests potential applications in the development of new cholesterol reducing drugs.

  • Fungicides : Pyrrole derivatives are known to have fungicidal properties . This suggests potential applications in the development of new fungicides.

Safety And Hazards

“Methyl 2-methyl-1H-pyrrole-3-carboxylate” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

methyl 2-methyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-6(3-4-8-5)7(9)10-2/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRHFSNTJHVMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30490935
Record name Methyl 2-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-1H-pyrrole-3-carboxylate

CAS RN

3168-85-2
Record name Methyl 2-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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